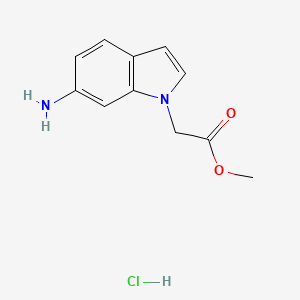

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride include other indole derivatives, such as:

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.

Biological Activity

Methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The biological activity of methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride is primarily attributed to its interaction with various biological targets. Notably, it has been investigated for its effects on cholinergic systems, which are crucial for cognitive function. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which may have implications for treating Alzheimer's disease and other cognitive disorders .

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. Methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride has been evaluated for its antibacterial and antifungal activities. A study highlighted the efficacy of related indole compounds against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Neuroprotective Effects

The neuroprotective potential of methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride has been explored in the context of neurodegenerative diseases. Its ability to inhibit AChE suggests that it could help mitigate cognitive decline associated with Alzheimer's disease. In vitro studies have shown that related compounds can cross the blood-brain barrier (BBB), enhancing their therapeutic applicability .

Case Studies

Several case studies have documented the effects of indole derivatives on neurological health. For instance, a clinical trial involving patients with mild cognitive impairment assessed the cognitive-enhancing effects of similar compounds, reporting improvements in memory and attention following treatment . Furthermore, case studies in microbial resistance have illustrated how indole derivatives can serve as lead compounds for developing new antibiotics against resistant bacterial strains.

Data Tables

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | AChE inhibition; cognitive enhancement | |

| Antioxidant | Radical scavenging activity |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | AChE IC50 (μM) | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| Methyl 2-(6-amino-1H-indol-1-yl)acetate HCl | 0.76 | Moderate | High |

| Isoindoline Derivative | 0.618 | High | Moderate |

| Other Indole Derivatives | Varies | Variable | Low |

Properties

IUPAC Name |

methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)7-13-5-4-8-2-3-9(12)6-10(8)13;/h2-6H,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZJOOSBZONFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC2=C1C=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.